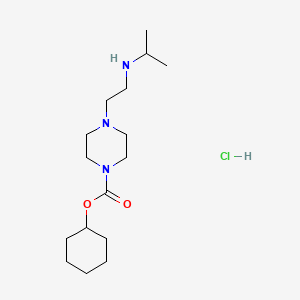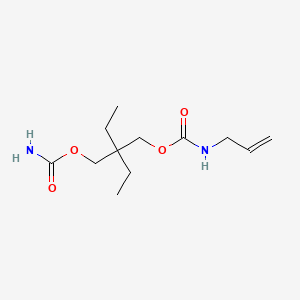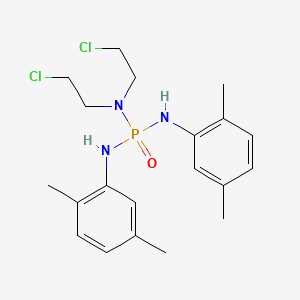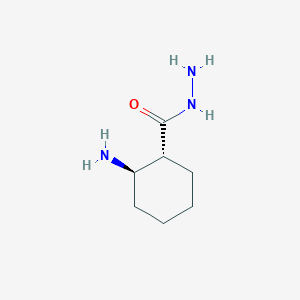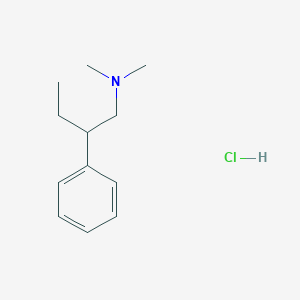
N,N-Dimethyl-2-phenylbutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-phenylbutan-1-amine hydrochloride is an organic compound that belongs to the class of phenylethylamines. This compound is known for its stimulant properties and has been studied for various applications in scientific research. It is a white crystalline powder that is soluble in water and other polar solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-phenylbutan-1-amine hydrochloride typically involves the alkylation of 2-phenylbutan-1-amine with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is purified through crystallization or recrystallization techniques to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-2-phenylbutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2-phenylbutan-1-amine hydrochloride has been studied for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to produce various derivatives and intermediates.
Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Investigated for its stimulant properties and potential therapeutic applications in treating certain medical conditions.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-2-phenylbutan-1-amine hydrochloride involves its interaction with neurotransmitter systems in the brain. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased alertness, energy, and mood elevation. The compound binds to specific receptors and transporters, modulating their activity and resulting in the observed pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-2-phenylpropan-1-amine: A structurally similar compound with similar stimulant properties.
N-Methyl-2-phenylpropan-1-amine: Another related compound with stimulant effects.
2-Phenylpropan-1-amine: A simpler analog with similar biological activity.
Uniqueness
N,N-Dimethyl-2-phenylbutan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its longer carbon chain and dimethyl substitution make it more potent and selective in its action compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H20ClN |
|---|---|
Peso molecular |
213.75 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-phenylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H19N.ClH/c1-4-11(10-13(2)3)12-8-6-5-7-9-12;/h5-9,11H,4,10H2,1-3H3;1H |
Clave InChI |
HQYVUSYFKBIBEW-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN(C)C)C1=CC=CC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



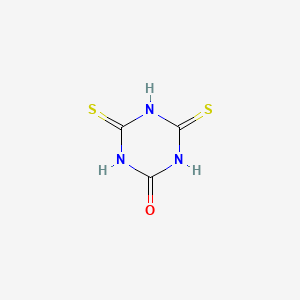
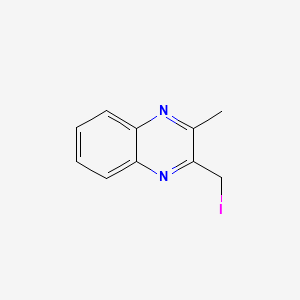
![5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14694555.png)
